molecular formula C14H9Cl2N3O2S2 B2766672 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide CAS No. 898444-25-2

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide

Cat. No.: B2766672
CAS No.: 898444-25-2
M. Wt: 386.27
InChI Key: IYBBRRJUFMEUOJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide is a versatile compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a methylsulfanylphenyl group. Its diverse applications span across various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

TCMDC-143009, also known as GSK1073410A or 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide, has been identified to primarily target two key enzymes in the malaria parasite Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the cyclin-dependent like protein kinase 3 (PfCLK3) . These enzymes play crucial roles in protein translation and RNA processing, respectively .

Mode of Action

TCMDC-143009 interacts with its targets through a unique mechanism known as reaction hijacking . In the case of PfAsnRS, the compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-143009 adduct that inhibits the enzyme . For PfCLK3, the compound acts as a reversible inhibitor, binding to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-143009 affects the protein translation and RNA processing pathways within the malaria parasite . This leads to a disruption in the parasite’s ability to synthesize proteins and process RNA, which are essential for its survival and proliferation .

Result of Action

The molecular and cellular effects of TCMDC-143009’s action include potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development . The inhibition of PfAsnRS and PfCLK3 leads to a disruption in protein translation and RNA processing, effectively halting the growth and proliferation of the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole rings. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
  • 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S2/c1-22-8-4-2-7(3-5-8)13-18-19-14(21-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBRRJUFMEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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